(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Anticancer and Antituberculosis Applications
A study on derivatives of cyclopropyl piperazin-1-yl methanone highlighted their synthesis and evaluation for anticancer and antituberculosis properties. Some derivatives showed significant in vitro activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
New pyridine derivatives, including those with structural similarities to the compound , were synthesized and evaluated for their antimicrobial properties. These compounds exhibited variable and modest activity against several bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Antagonism
The compound was also explored for its potential as an antagonist of the G protein-coupled receptor NPBWR1 (GPR7), with modifications leading to subnanomolar potencies in functional assays. This highlights its potential application in modulating receptor activity for therapeutic purposes (Romero et al., 2012).
Alzheimer's Disease Therapy
A study synthesized multifunctional amides, including derivatives of piperazinyl methanone, exhibiting moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds are potential candidates for Alzheimer's disease treatment, demonstrating the versatility of this chemical scaffold in addressing neurodegenerative disorders (Hassan et al., 2018).
Tubulin Polymerization Inhibitors
Derivatives based on the phenoxazine and phenothiazine core, incorporating the phenylpiperazine moiety, were identified as potent inhibitors of tubulin polymerization. These compounds, showing low nanomolar GI50 values against a broad range of cancer cell lines, indicate the promise of cyclopropyl piperazin-1-yl methanone derivatives in cancer therapy (Prinz et al., 2017).
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-22-15-4-2-3-14(11-15)17(21)19-9-7-18(8-10-19)12-16(20)13-5-6-13;/h2-4,11,13,16,20H,5-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTUWBFXJNDVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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